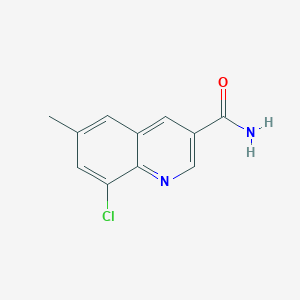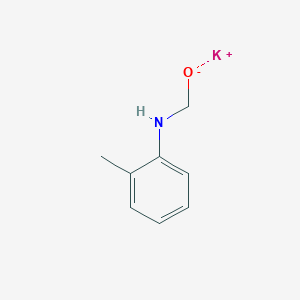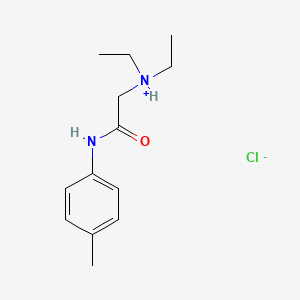
2-(Diethylamino)-4'-methylacetanilide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-4’-methylacetanilide monohydrochloride is a chemical compound known for its applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a diethylamino group and a methylacetanilide moiety. It is often used in scientific research due to its specific properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride typically involves the reaction of 4’-methylacetanilide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-4’-methylacetanilide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different amine derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)-4’-methylacetanilide monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its use in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-(Diethylamino)-4’-methylacetanilide monohydrochloride can be compared with other similar compounds, such as:
Lidocaine: Both compounds have local anesthetic properties, but they differ in their chemical structure and specific applications.
Procaine: Similar to lidocaine, procaine is another local anesthetic with a different chemical structure.
Bupivacaine: This compound is also used as a local anesthetic but has a longer duration of action compared to 2-(Diethylamino)-4’-methylacetanilide monohydrochloride.
These comparisons highlight the unique properties and applications of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
13995-54-5 |
|---|---|
Formule moléculaire |
C13H21ClN2O |
Poids moléculaire |
256.77 g/mol |
Nom IUPAC |
diethyl-[2-(4-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-15(5-2)10-13(16)14-12-8-6-11(3)7-9-12;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H |
Clé InChI |
HOYNCGNELFGSQV-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


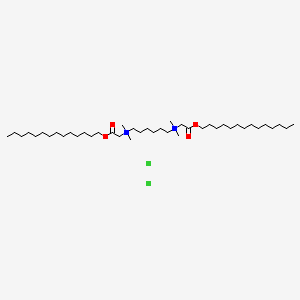

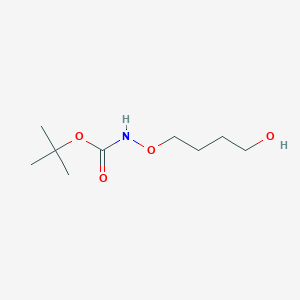
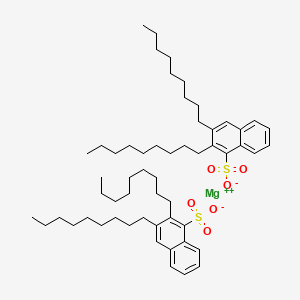
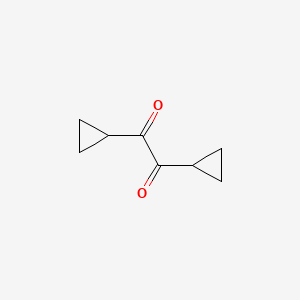
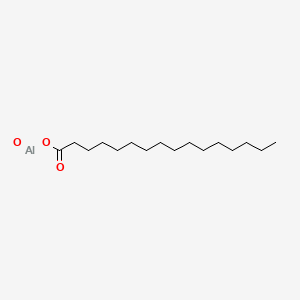

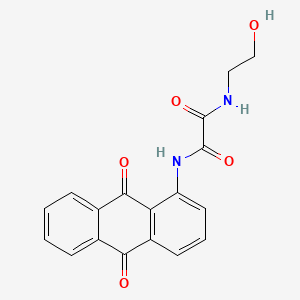
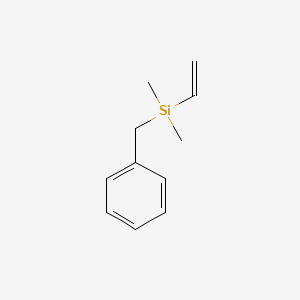
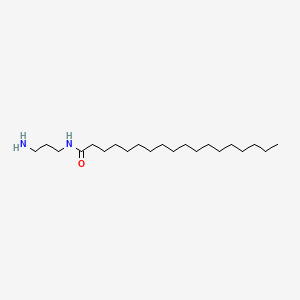
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)
